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Compound of Interest

3-Methylpyridine-4-carboxylic acid
Compound Name:
N-oxide

Cat. No.: B149320

An In-depth Technical Guide on the Structure Elucidation of 3-Methylpyridine-4-carboxylic
acid N-oxide

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound belonging to the
pyridine N-oxide family. Molecules in this class are significant as intermediates in
pharmaceutical and agrochemical synthesis, and they exhibit unique chemical reactivity and
biological properties. The N-oxide functional group alters the electronic properties of the
pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry.
Accurate structure elucidation is paramount for confirming the identity, purity, and
stereochemistry of the synthesized compound, ensuring its suitability for further research and
development.

This guide provides a comprehensive overview of the analytical methodologies employed to
definitively determine the structure of 3-Methylpyridine-4-carboxylic acid N-oxide. It covers
spectroscopic and crystallographic techniques, presenting predicted data based on analogous
compounds and detailing the standard experimental protocols for data acquisition.

Predicted Physicochemical Properties

A summary of the fundamental properties of the target molecule is essential before delving into
complex analytical data.
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Property Value

Molecular Formula C7H7NOs3

Molecular Weight 153.14 g/mol

IUPAC Name 3-Methyl-1-oxido-4-pyridinecarboxylic acid
CAS Number Not available

Canonical SMILES CC1=C(C(=0)0)C=--INVALID-LINK--C=C1

Analytical Workflow for Structure Elucidation

The unambiguous determination of a molecule's structure relies on a combination of analytical
techniques. Each method provides a unique piece of the structural puzzle, and together, they
offer conclusive evidence. The general workflow involves synthesis, purification, and
subsequent analysis by spectroscopic and, if possible, crystallographic methods.
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Caption: General workflow for the synthesis and structural elucidation of 3-Methylpyridine-4-
carboxylic acid N-oxide.

Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule.

4.1.1 *H NMR Spectroscopy

The *H NMR spectrum will reveal the number of different types of protons and their neighboring
environments. Based on data from analogous compounds like 3-methylpyridine N-oxide and
pyridine-4-carboxylic acid N-oxide, the following proton signals are predicted.[1][2]

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~82-84 Singlet (s) 1H H-2
~8.1-8.3 Doublet (d) 1H H-6
~73-75 Doublet (d) 1H H-5
~24-26 Singlet (s) 3H -CHs
~11.0-13.0 Broad Singlet (br s) 1H -COOH

4.1.2 3C NMR Spectroscopy

The 13C NMR spectrum provides information on the number and type of carbon atoms in the
molecule.
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Predicted Chemical Shift (8, ppm) Assighment
~165-170 C=0 (Carboxylic Acid)
~ 145 - 148 C-4 (ipso-carboxyl)
~138-141 C-2

~137 - 140 C-6

~133-136 C-3 (ipso-methyl)
~125-128 C-5

~16-18 -CHs

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight
and elemental formula of the compound. The expected molecular ion peak for CHzNOs would
be observed.

Parameter Value

Technique Electrospray lonization (ESI-MS)
Mode Positive or Negative

[M+H]* (Positive) m/z 154.0499

[M-H]~ (Negative) m/z 152.0353

[M-OH]*, [M-COOH]*, [M-O]* (loss of N-oxide

Key Fragments
oxygen)

The fragmentation pattern can provide further structural information. For instance, the loss of
16 amu is characteristic of an N-oxide, while the loss of 45 amu indicates the cleavage of the
carboxylic acid group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
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Predicted Wavenumber

(cm-?) Vibration Type Functional Group

2500 - 3300 (broad) O-H stretch Carboxylic Acid

~1700 - 1725 C=0 stretch Carboxylic Acid

~ 1600, ~1480 C=C, C=N stretch Aromatic Ring

~ 1210 - 1300 N-O stretch N-Oxide

~ 800 - 900 C-H bend Aromatic (out-of-plane)
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule
in the solid state. If a suitable single crystal can be grown, this technique would confirm the
connectivity of all atoms and provide precise bond lengths and angles, validating the planar
structure of the pyridine ring and the geometry of the substituents. While no specific crystal
structure for the title compound is publicly available, analysis of related structures like cobalt
complexes with 4-methylpyridine N-oxide reveals typical N-O bond lengths and coordination
behavior.[4]

3-Methylpyridine-4-carboxylic acid N-oxide
(C7H7NO3)

/NﬁR Data MS Data IR Data

HRMS:
H NMR: 13C NMR: R - IR Spectroscopy:
- Aromatic signals (H-2, H-5, H-6) - Carbonyl carbon (~168 ppm) Eacet mgrss ?:;T;Sorsmmoz - Broad O-H stretch (acid)
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Caption: Correlation of expected analytical data with the molecular structure.
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Experimental Protocols
NMR Sample Preparation and Analysis

Sample Preparation: Weigh approximately 5-10 mg of the purified solid and dissolve it in
~0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to optimize magnetic field homogeneity.

'H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance and sensitivity of 13C, more scans (e.g., 1024 or more) and a longer relaxation
delay (2-5 seconds) are typically required.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the
residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or
ammonium hydroxide (for negative mode) can be added to promote ionization.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV),
cone voltage, desolvation gas flow, and source temperature, to achieve a stable spray and
optimal ion signal.[5]

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range
(e.g., 50-500 amu). For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.
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o Data Analysis: Identify the molecular ion peak ([M+H]* or [M-H]~) and compare its measured
exact mass to the theoretical calculated mass to confirm the elemental formula.

IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Background Scan: With the crystal clean and empty, run a background scan to record the
spectrum of the ambient environment (air, COz, water vapor). This will be automatically
subtracted from the sample spectrum.

o Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with
the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

o Data Analysis: Analyze the resulting transmittance or absorbance spectrum to identify
characteristic peaks corresponding to the functional groups present in the molecule.

Conclusion

The structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide is achieved through
a systematic and multi-faceted analytical approach. While *H and 3C NMR spectroscopy
establish the core carbon-hydrogen framework and connectivity, high-resolution mass
spectrometry provides definitive confirmation of the elemental composition. Infrared
spectroscopy serves to verify the presence of key functional groups, particularly the carboxylic
acid and the N-oxide moiety. The collective and corroborative nature of these techniques allows
for an unambiguous assignment of the molecular structure, which is a critical step for any
further application in drug development or materials science. For absolute proof of structure in
three dimensions, single-crystal X-ray diffraction remains the gold standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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